Disodium;boric acid;hydrogen borate;tetrahydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

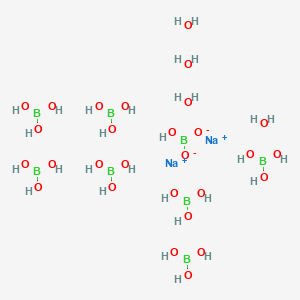

Disodium octaborate tetrahydrate is a borate of sodium, a chemical compound of sodium, boron, and oxygen. It is represented by the chemical formula Na2B8O13·4H2O. This compound appears as a white, odorless powder and is highly soluble in water. It is commonly used as an insecticide, fungicide, algicide, fire retardant, and as a boron micronutrient additive in fertilizers .

准备方法

Synthetic Routes and Reaction Conditions

Disodium octaborate tetrahydrate can be synthesized using a one-step boric acid method. This involves placing boric acid, a sodium-containing chemical product, water, and an impurity removal agent in a reactor. The mixture is stirred and heated to a temperature range of 60-120°C under heat preservation conditions for 0.5-2 hours. The product is then filtered, and the filtrate is dried at a temperature of 90-200°C to obtain disodium octaborate tetrahydrate with low impurity content .

Industrial Production Methods

In industrial settings, disodium octaborate tetrahydrate is produced by mixing boric acid and borax pentahydrate with water. The mixture is heated to 110-130°C for dissolving, followed by a heat-preserved reaction for 40-60 minutes. The reactants undergo solid-water separation to obtain solid particles, which are then processed to achieve the desired particle size .

化学反应分析

Types of Reactions

Disodium octaborate tetrahydrate primarily undergoes dissolution reactions in water, forming viscous supersaturated solutions at elevated temperatures. It does not typically undergo oxidation, reduction, or substitution reactions under standard conditions .

Common Reagents and Conditions

The compound is often used in aqueous solutions due to its high solubility in water. It is stable under normal conditions and does not react with common reagents used in organic or inorganic chemistry .

Major Products Formed

When dissolved in water, disodium octaborate tetrahydrate forms borate ions, which are responsible for its biological and chemical activities .

科学研究应用

Disodium octaborate tetrahydrate has a wide range of applications in scientific research:

作用机制

Disodium octaborate tetrahydrate exerts its effects through a stop-feed mode of action. This means that the compound disrupts the enzyme and digestive systems of insects, preventing them from digesting wood and other materials they depend on for survival. This mechanism is particularly effective against wood-decaying insects like termites and carpenter ants .

相似化合物的比较

Disodium octaborate tetrahydrate is unique among borate compounds due to its high solubility in water and its effectiveness as an insecticide and fungicide. Similar compounds include:

Borax (Sodium tetraborate decahydrate): Less soluble in water compared to disodium octaborate tetrahydrate and primarily used in detergents and cosmetics.

Sodium Metaborate: Used in the production of borosilicate glass and as a corrosion inhibitor.

Disodium octaborate tetrahydrate stands out due to its versatility and effectiveness in various applications, making it a valuable compound in both scientific research and industrial applications.

属性

分子式 |

B8H30Na2O28 |

|---|---|

分子量 |

610.7 g/mol |

IUPAC 名称 |

disodium;boric acid;hydrogen borate;tetrahydrate |

InChI |

InChI=1S/7BH3O3.BHO3.2Na.4H2O/c8*2-1(3)4;;;;;;/h7*2-4H;2H;;;4*1H2/q;;;;;;;-2;2*+1;;;; |

InChI 键 |

RRQNQOHBOUDIND-UHFFFAOYSA-N |

规范 SMILES |

B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)(O)O.B(O)([O-])[O-].O.O.O.O.[Na+].[Na+] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]propan-2-yl]naphthalene-2-carboxamide;hydrochloride](/img/structure/B13391744.png)

![but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]phenyl]formamide](/img/structure/B13391749.png)

![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13391768.png)

![2-([1,1'-biphenyl]-4-yl)-4-chloro-6-(9,9-dimethyl-9H-fluoren-4-yl)-1,3,5-triazine](/img/structure/B13391806.png)

![[[5-[6-Chloro-4-[1-(2-fluorophenyl)ethylamino]pyrazolo[3,4-b]pyridin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methylphosphonic acid](/img/structure/B13391808.png)